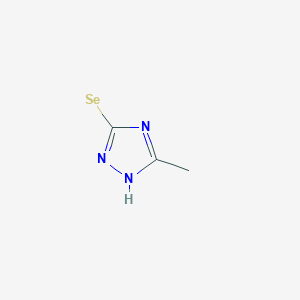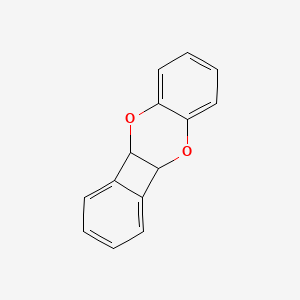
Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- is an organic compound with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.2280 g/mol . This compound is also known as 3,4:7,8-Dibenzo-2,5-dioxabicyclo[4.2.0]octa-3,7-diene . It is characterized by its unique bicyclic structure, which includes a dioxin ring fused with benzene rings.
Preparation Methods
The synthesis of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the desired bicyclic structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromaticity and ring strain.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction pathways and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- can be compared with similar compounds such as:
Dibenzo-p-dioxin: Another dioxin compound with a different ring structure.
Dibenzo-furan: A related compound with a furan ring instead of a dioxin ring.
Benzodioxole: A simpler compound with a single dioxin ring fused to a benzene ring.
The uniqueness of Benzo(b)benzo(3,4)cyclobuta(1,2-e)(1,4)dioxin, 4b,10a-dihydro- lies in its bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
42896-18-4 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,9-dioxatetracyclo[8.6.0.03,8.011,16]hexadeca-3,5,7,11,13,15-hexaene |
InChI |
InChI=1S/C14H10O2/c1-2-6-10-9(5-1)13-14(10)16-12-8-4-3-7-11(12)15-13/h1-8,13-14H |
InChI Key |
SSPWYTLOLFBHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C2=C1)OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


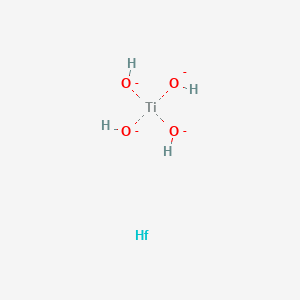

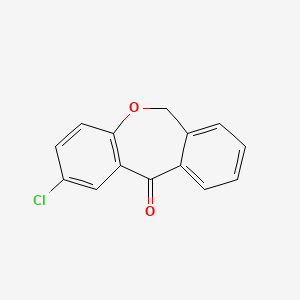

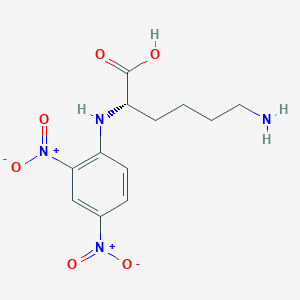
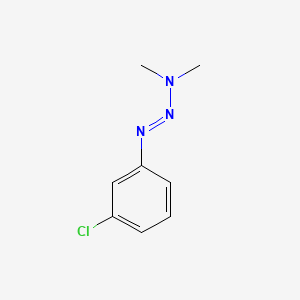
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)


![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
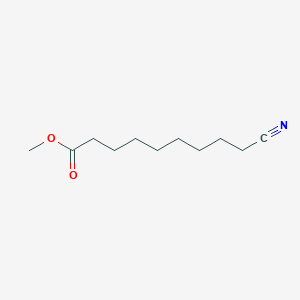
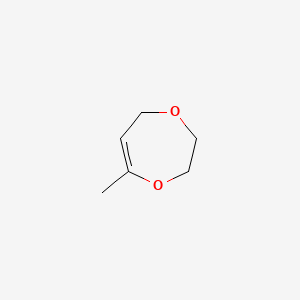
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
